molecular formula C12H14N2O2S B2401548 5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one CAS No. 301174-65-2

5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one

Cat. No. B2401548
CAS RN: 301174-65-2
M. Wt: 250.32
InChI Key: BXAFQNAEYXEBHY-UHFFFAOYSA-N
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Description

The compound “5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom . The ethoxybenzyl group attached to the 5-position of the ring suggests that this compound might have unique properties compared to other thiazolidinones.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its reactivity. Thiazolidinones are known to participate in various chemical reactions due to the presence of the reactive carbonyl group and the nitrogen atom in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the ethoxy group might increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

  • Anticancer Properties : The compound has shown promise in cancer research, particularly in the treatment of leukemia. Studies have found that certain derivatives exhibit selective inhibitory activity against leukemia cell lines (Subtelna et al., 2020).

  • Antimicrobial Activity : Research has demonstrated the effectiveness of thiazolidin-4-one derivatives in antimicrobial applications. These compounds have shown activity against various strains of bacteria and yeasts (Sydorenko et al., 2022).

  • Hypoglycemic and Hypolipidemic Activities : Studies on 5-substituted thiazolidine-2, 4-diones, including derivatives of "5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one," have shown significant hypoglycemic and hypolipidemic activities, which could be useful in treating diabetes and related conditions (Sohda et al., 1982).

  • Antioxidant Properties : Some thiazolidinone derivatives have been synthesized and tested for their antioxidant capabilities, with promising results in enhancing the stability of oils and other substances (Mohammed et al., 2019).

  • Anticonvulsant Activity : Certain thiazolidin-4-one derivatives have been investigated for their potential as anticonvulsant agents, showing promising results in models of epilepsy (Mishchenko et al., 2020).

  • Antitubercular Properties : Research has shown that thiazolidinone derivatives can be effective against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Samala et al., 2014).

  • Antifibrotic and Anticancer Action : Studies have also explored the antifibrotic and anticancer activity of amino(imino)thiazolidinone derivatives, finding several compounds with high antifibrotic activity levels (Kaminskyy et al., 2016).

Future Directions

The future research directions for “5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one” would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-amino-5-[(4-ethoxyphenyl)methyl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-16-9-5-3-8(4-6-9)7-10-11(15)14-12(13)17-10/h3-6,10H,2,7H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAFQNAEYXEBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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